molecular formula C10H8BrF3O B1444986 3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one CAS No. 1250793-81-7

3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one

Cat. No.: B1444986
CAS No.: 1250793-81-7
M. Wt: 281.07 g/mol
InChI Key: SHCZWKXWAAEKFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one typically involves the bromination of 4-(2,3,4-trifluorophenyl)butan-2-one. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted derivatives such as 3-azido-4-(2,3,4-trifluorophenyl)butan-2-one or 3-thiocyanato-4-(2,3,4-trifluorophenyl)butan-2-one.

    Reduction: Formation of 3-bromo-4-(2,3,4-trifluorophenyl)butan-2-ol.

    Oxidation: Formation of 3-bromo-4-(2,3,4-trifluorophenyl)butanoic acid.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one involves its interaction with nucleophilic sites in biological molecules. The bromine atom can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This compound can also interfere with cellular signaling pathways, leading to apoptosis or other cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one is unique due to its combination of a bromine atom and a trifluorophenyl group, which imparts distinct reactivity and properties. This compound’s ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable chemical in research and industry .

Biological Activity

3-Bromo-4-(2,3,4-trifluorophenyl)butan-2-one is a fluorinated organic compound with significant potential in medicinal chemistry due to its unique structural features. The incorporation of bromine and trifluoromethyl groups enhances its biological activity, making it a subject of interest in various pharmacological studies.

  • Molecular Formula : C10H8BrF3O
  • Molecular Weight : 281.07 g/mol
  • CAS Number : 1250793-81-7

The presence of the trifluoromethyl group is known to increase metabolic stability and bioactivity in drug candidates, making this compound particularly relevant for further investigation in therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have demonstrated potential as:

  • Antitumor agents : Compounds featuring bromine and trifluoromethyl groups can inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial agents : The structural characteristics allow for enhanced membrane permeability and interaction with bacterial enzymes, leading to cell death .

Biological Activity Studies

Recent studies have explored the biological activities of similar fluorinated compounds, revealing insights into their potential applications:

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound could similarly exhibit potent antibacterial effects .

Case Studies

  • Antitumor Activity : A study on structurally similar brominated compounds demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Enzyme Inhibition : Investigations into the enzyme inhibition properties of fluorinated ketones revealed that they could act as effective inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a target for type 2 diabetes treatment. This suggests that this compound may also possess similar inhibitory effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeMIC (µg/mL)Reference
This compoundAntimicrobialStaphylococcus aureusTBD
3-Bromo-phenylbutanoneAntitumorCancer Cell LinesTBD
Trifluoromethyl ChalconeDPP-IV InhibitorDPP-IV50

Properties

IUPAC Name

3-bromo-4-(2,3,4-trifluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O/c1-5(15)7(11)4-6-2-3-8(12)10(14)9(6)13/h2-3,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCZWKXWAAEKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=C(C(=C(C=C1)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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